3-((3,5-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
3-((3,5-Difluorophenoxy)methyl)benzaldehyde: is an organic compound with the molecular formula C14H10F2O2. It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 3,5-difluorophenoxy methylbenzene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-((3,5-Difluorophenoxy)methyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-((3,5-Difluorophenoxy)methyl)benzoic acid.
Reduction: 3-((3,5-Difluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-((3,5-Difluorophenoxy)methyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of difluorinated aromatic compounds on biological systems. It can be used to investigate enzyme interactions and metabolic pathways .
Medicine: Its unique structure allows for the exploration of novel drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 3-((3,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
- 3-((3,5-Dichlorophenoxy)methyl)benzaldehyde
- 3-((3,5-Dimethylphenoxy)methyl)benzaldehyde
- 3-((3,5-Difluorophenoxy)methyl)benzoic acid
Comparison: 3-((3,5-Difluorophenoxy)methyl)benzaldehyde is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorinated or methylated analogs. Additionally, the difluorinated compound may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-[(3,5-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-13(16)7-14(6-12)18-9-11-3-1-2-10(4-11)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYWPDSZRBTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)COC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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